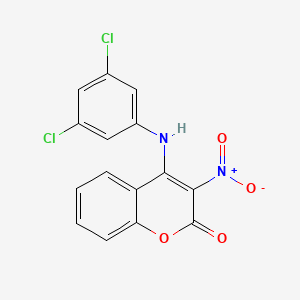![molecular formula C7H3ClN6 B1223583 7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B1223583.png)
7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CTBT is an organic heterotricyclic compound that is tetrazolo[5,1-c][1,2,4]benzotriazine substituted at position 7 by a chloro group. An antifungal and chemosensitising agent that induces oxidative stress in yeast and filamentous fungi and enhances the cytotoxic activity of 5-fluorocytosine and azole antimycotics. It has a role as an antifungal agent. It is an organic heterotricyclic compound and an organochlorine compound.
Scientific Research Applications
Antifungal Activity
7-Chlorotetrazolo[5,1-c]benzo[1,2,4]triazine (CTBT) has been found to exhibit significant antifungal activity against various filamentous fungi, including Aspergillus niger and Aspergillus fumigatus. CTBT induces the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately inhibiting spore germination and mycelial proliferation. This fungicidal action of CTBT suggests its potential for use in treating infections caused by drug-resistant fungal pathogens, particularly in combination treatments to enhance the effectiveness of other antifungal agents (Culakova et al., 2012).
Antibacterial Properties
CTBT also demonstrates antibacterial properties by inhibiting the growth of both Gram-positive and Gram-negative bacteria. Similar to its antifungal action, CTBT induces the formation of ROS in bacterial cells, contributing to its bactericidal effect. The enhanced susceptibility of bacterial cells to CTBT, compared to other oxidative stress inducers, underlines its potential as a valuable tool in studying bacterial responses to ROS and oxidative stress (Culakova et al., 2013).
Molecular Mechanisms and Genetic Insights
Research has delved into the molecular mechanisms underlying the action of CTBT, particularly its role in inducing oxidative stress in yeast cells. Systematic genetic and transcriptome analyses have identified specific cellular processes affected by CTBT, including mitochondrial functions, DNA repair, and oxidative stress response. This comprehensive approach has elucidated CTBT's mode of action, highlighting its potential to sensitize cells to commonly used antifungal agents by inducing oxidative stress and disrupting cellular homeostasis (Batova et al., 2010).
properties
Product Name |
7-Chlorotetrazolo[5,1-c][1,2,4]benzotriazine |
|---|---|
Molecular Formula |
C7H3ClN6 |
Molecular Weight |
206.59 g/mol |
IUPAC Name |
7-chlorotetrazolo[5,1-c][1,2,4]benzotriazine |
InChI |
InChI=1S/C7H3ClN6/c8-4-1-2-6-5(3-4)9-10-7-11-12-13-14(6)7/h1-3H |
InChI Key |
MFYMBIZGFDNLPT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=NC3=NN=NN23 |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=NC3=NN=NN23 |
synonyms |
7-chlorotetrazolo(5,1-c)benzo(1,2,4)triazine CTBT cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-2-[2-(4-thiazolyl)-1-benzimidazolyl]acetamide](/img/structure/B1223500.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1223502.png)
![(5Z)-3-ethyl-5-[2-methyl-4-(morpholin-4-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1223503.png)
![N,N-dimethyl-3-[4-[(E)-[2-(4-methylpiperidin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]-1-phenylpyrazol-3-yl]benzenesulfonamide](/img/structure/B1223506.png)
![N-(4-bromophenyl)-2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223507.png)
![1-[1-(Phenylmethyl)-4-piperidinyl]-3-(2-propan-2-ylphenyl)thiourea](/img/structure/B1223509.png)
![1-Butyl-2,4-dioxo-7-thiophen-2-yl-5-pyrido[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1223510.png)
![4-[[5-(Difluoromethylthio)-4-methyl-1,2,4-triazol-3-yl]methoxy]-5-methylisoquinoline](/img/structure/B1223511.png)
![1-[4-(Diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1223512.png)

![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-methoxyphenyl] ester](/img/structure/B1223518.png)
![N-[(4-fluorophenyl)methyl]-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-morpholinecarboxamide](/img/structure/B1223519.png)
![2,4-Dibromo-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B1223523.png)
